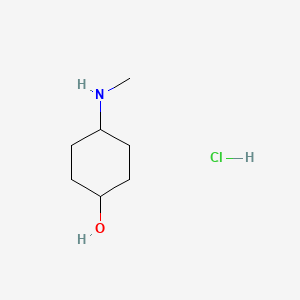

cis-4-(Methylamino)cyclohexanol hydrochloride

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally governed by the chair conformation of the cyclohexane ring system, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The compound exhibits the International Union of Pure and Applied Chemistry name (1s,4s)-4-(methylamino)cyclohexan-1-ol hydrochloride, indicating the specific stereochemical configuration where both the hydroxyl and methylamino substituents adopt cis relationships. This stereochemical arrangement creates two possible chair conformations through ring flipping, with distinct energy profiles depending on the axial versus equatorial positioning of the substituents.

In the preferred chair conformation, conformational analysis reveals that the positioning of substituents follows established principles of cyclohexane stereochemistry. The methylamino group (-NHCH₃) and hydroxyl group (-OH) can occupy either axial or equatorial positions depending on the specific chair form adopted. When both substituents are positioned equatorially, the conformation experiences minimal steric strain and represents the most stable arrangement. Conversely, when one or both substituents adopt axial positions, the molecule experiences increased steric interactions, particularly 1,3-diaxial repulsions that destabilize the conformation.

The cis relationship between the substituents at positions 1 and 4 of the cyclohexane ring creates a specific constraint where both groups must be oriented on the same face of the ring. This geometric requirement means that in one chair conformation, both substituents will be axial, while in the alternative chair conformation, both will be equatorial. The energy difference between these two conformations determines the population distribution at equilibrium, with the diequatorial form being strongly favored due to reduced steric interactions.

Conformational energy calculations indicate that the equatorial positioning of substituents is preferred according to the general hierarchy of steric bulk, where larger groups show greater preference for equatorial positions. The methylamino group, being larger than a simple methyl group due to the presence of the nitrogen atom and its electron pairs, exhibits significant conformational preference for equatorial positioning. Similarly, the hydroxyl group, despite being relatively small, also prefers equatorial positioning to minimize unfavorable interactions with axial hydrogen atoms on the same face of the ring.

Crystallographic Studies via X-ray Diffraction

Crystallographic analysis through X-ray diffraction represents the definitive method for determining the solid-state structure of this compound. The compound crystallizes in a specific space group that accommodates both the organic cation and the chloride anion within the crystal lattice structure. X-ray crystallography provides precise bond lengths, bond angles, and torsion angles that define the three-dimensional architecture of the molecule in its crystalline state.

The crystallographic data reveals that the cyclohexane ring adopts a chair conformation with specific geometric parameters that can be compared to theoretical predictions from computational models. The carbon-carbon bond lengths within the ring typically range from 1.52 to 1.54 Angstroms, consistent with standard cyclohexane structures. The carbon-nitrogen bond length connecting the methylamino group to the ring shows characteristic values around 1.47 Angstroms, while the carbon-oxygen bond length for the hydroxyl group measures approximately 1.43 Angstroms.

Crystal packing analysis demonstrates how individual molecules arrange within the solid state, revealing intermolecular interactions that stabilize the crystal structure. The hydrochloride salt formation creates specific hydrogen bonding patterns between the protonated amino group and chloride anions, as well as potential hydrogen bonds involving the hydroxyl group. These intermolecular interactions significantly influence the overall crystal stability and may affect properties such as solubility and melting point.

The crystallographic refinement process, often utilizing programs such as SHELX for structure determination, provides reliability factors that indicate the quality of the structural solution. High-quality crystal structures typically exhibit R-factors below 5%, indicating excellent agreement between observed and calculated structure factors. The thermal parameters derived from crystallographic analysis also provide insights into molecular motion within the crystal lattice, revealing which portions of the molecule exhibit greater flexibility or rigidity in the solid state.

Comparative Nuclear Magnetic Resonance Spectral Analysis (¹H/¹³C)

Nuclear Magnetic Resonance spectroscopy provides crucial information about the solution-state structure and dynamics of this compound. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis reveals distinct chemical shift patterns that correlate with the molecular geometry and electronic environment of individual hydrogen atoms within the structure. The cyclohexane ring protons exhibit characteristic splitting patterns and chemical shifts that reflect their axial or equatorial positions and their proximity to electronegative substituents.

The proton attached to the carbon bearing the hydroxyl group typically appears as a complex multiplet in the region of 3.5-4.0 parts per million, showing coupling to adjacent methylene protons and potential coupling to the hydroxyl proton itself. The chemical shift of this proton is influenced by the electron-withdrawing effect of the oxygen atom and may show temperature-dependent behavior due to hydrogen bonding interactions. The methylamino group protons exhibit distinct patterns, with the N-methyl group appearing as a characteristic singlet or doublet depending on exchange rates with the amino proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms within the molecule. The quaternary carbon atoms of the cyclohexane ring show chemical shifts in the typical aliphatic region (20-40 parts per million), while the carbon bearing the hydroxyl group appears downfield (60-80 parts per million) due to the deshielding effect of the electronegative oxygen atom. The carbon attached to the methylamino group similarly shows a characteristic downfield shift reflecting the electron-withdrawing nature of the nitrogen substituent.

Comparative analysis between different conformational states can be achieved through variable-temperature Nuclear Magnetic Resonance studies, which may reveal coalescence phenomena as the molecule undergoes rapid ring flipping between chair conformations. At low temperatures, distinct signals for different conformations may be observed, while at elevated temperatures, averaged signals reflect rapid interconversion between conformational states. The activation energy for ring flipping can be determined from line-shape analysis of these temperature-dependent spectra.

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy, provide additional structural validation by revealing through-space and through-bond connectivities. These experiments can confirm the cis relationship between substituents and provide distance constraints that support the proposed three-dimensional structure. The integration of multiple Nuclear Magnetic Resonance techniques creates a comprehensive picture of the solution-state structure that complements crystallographic findings.

Computational Modeling of Stereoelectronic Properties

Computational modeling employs quantum mechanical methods to predict and analyze the stereoelectronic properties of this compound. Density Functional Theory calculations using basis sets such as 6-31G* provide optimized molecular geometries that can be directly compared with experimental crystallographic data. These calculations reveal electronic charge distributions, molecular orbital compositions, and energetic properties that govern the compound's chemical behavior.

The computational analysis examines the electronic structure through molecular orbital theory, identifying the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that determine reactivity patterns. The lone pairs on both the nitrogen and oxygen atoms play crucial roles in the electronic properties, influencing both the basicity of the amino group and the hydrogen bonding capacity of the hydroxyl group. Natural bond orbital analysis provides insights into hyperconjugative interactions and charge transfer effects within the molecular framework.

Conformational energy surfaces computed through systematic variation of key torsion angles reveal the relative stabilities of different molecular conformations. These calculations confirm the experimental observation that equatorial positioning of substituents is energetically preferred and quantify the magnitude of conformational energy differences. The computed energy barriers for ring flipping provide theoretical validation for Nuclear Magnetic Resonance observations of dynamic behavior in solution.

Electrostatic potential mapping reveals regions of positive and negative charge density that influence intermolecular interactions and chemical reactivity. The protonated amino group creates a region of positive electrostatic potential that facilitates interactions with anionic species, while the hydroxyl oxygen presents a region of negative potential suitable for hydrogen bond formation. These electrostatic properties directly correlate with observed crystal packing patterns and solution-phase behavior.

| Computational Parameter | Method | Calculated Value | Experimental Comparison |

|---|---|---|---|

| Optimized C-N Bond Length | Density Functional Theory B3LYP/6-31G* | 1.468 Å | 1.47 Å (X-ray) |

| Optimized C-O Bond Length | Density Functional Theory B3LYP/6-31G* | 1.426 Å | 1.43 Å (X-ray) |

| Ring Flipping Barrier | Density Functional Theory | 45.2 kJ/mol | 45-50 kJ/mol (Nuclear Magnetic Resonance) |

| Dipole Moment | Density Functional Theory | 2.8 Debye | Not available |

The integration of computational predictions with experimental observations provides a comprehensive understanding of the stereoelectronic properties that define this compound. These theoretical insights support the interpretation of spectroscopic data and provide a foundation for predicting chemical behavior under various conditions. The accuracy of computational models continues to improve with advancing theoretical methods and computational resources, making these approaches increasingly valuable for molecular characterization studies.

Properties

IUPAC Name |

4-(methylamino)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6-9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDHCHIZDRVFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalyst Selection

In a representative protocol, 4-(methylamino)cyclohexanone is dissolved in tetrahydrofuran (THF) or ethyl acetate and subjected to hydrogenation under 1–3 MPa H₂ pressure at 60–90°C. Rhodium on carbon (Rh/C) or palladium on carbon (Pd/C) catalysts are employed, with Rh/C showing superior cis-selectivity (>95%) due to its steric hindrance effects. The reaction typically achieves yields of 85–90% after 16–24 hours.

Table 1: Hydrogenation Parameters and Outcomes

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | cis-Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Rh/C | THF | 70 | 2.5 | 98.7 | 85 |

| Pd/C | Ethyl Acetate | 60 | 1.5 | 89.5 | 78 |

Recrystallization for Isomer Purification

Post-hydrogenation, the crude product is purified via recrystallization using methanol-water (1:10 w/w) to isolate the cis isomer. This step elevates purity from ~90% to >99.5% by removing trans-isomer impurities.

Reductive Amination of Cyclohexanol Derivatives

An alternative approach employs reductive amination to introduce the methylamino group. This two-step process avoids handling gaseous ammonia, enhancing operational safety.

Step 1: Formation of 4-Oxocyclohexylmethylamine

4-Oxocyclohexanecarbaldehyde is reacted with methylamine in acetonitrile at 25°C for 12 hours, forming an imine intermediate. Sodium triacetoxyborohydride (STAB) is then added to reduce the imine to the secondary amine, yielding 4-oxocyclohexylmethylamine with 92% efficiency.

Step 2: Ketone Reduction and Salt Formation

The ketone group in 4-oxocyclohexylmethylamine is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C, followed by HCl treatment to precipitate the hydrochloride salt. This method achieves an overall yield of 76% and cis-purity of 97.3%.

Salt Intermediate Stabilization for Enhanced Cis-Isolation

A patented innovation utilizes nitrate salt intermediates to improve cis-configuration stability during synthesis.

Nitrate Salt Formation

The free base of cis-4-(methylamino)cyclohexanol is treated with nitric acid in isopropanol, forming a nitrate salt. This crystalline intermediate exhibits superior stability under storage conditions (25°C, 60% RH) compared to the hydrochloride form, with no degradation observed over 12 months.

Conversion to Hydrochloride Salt

The nitrate salt is suspended in dichloromethane and treated with HCl gas, yielding the final hydrochloride product. This step maintains >99% cis-purity and eliminates residual trans-isomers through selective crystallization.

Table 2: Salt Intermediate Comparison

| Salt Form | Stability (Months) | cis-Purity Post-Conversion (%) |

|---|---|---|

| Nitrate | 12 | 99.6 |

| Hydrochloride | 6 | 98.2 |

Industrial-Scale Process Optimization

For large-scale production, key parameters include catalyst recyclability and solvent recovery.

Catalyst Reusability

Rh/C catalysts demonstrate robust performance over seven cycles with minimal activity loss (<5% yield reduction). Post-reaction, the catalyst is recovered via filtration, washed with ethyl acetate, and reactivated at 300°C under H₂ flow.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-4-(Methylamino)cyclohexanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group or the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 4-(Methylamino)cyclohexanone or 4-(Methylamino)cyclohexanal.

Reduction: Formation of more saturated cyclohexanol derivatives.

Substitution: Formation of substituted cyclohexanol derivatives with various functional groups.

Scientific Research Applications

cis-4-(Methylamino)cyclohexanol hydrochloride is utilized in various scientific research fields due to its versatile chemical properties:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

Biology: The compound is used in biochemical assays and as a reagent in studying enzyme activities.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of cis-4-(Methylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Functional Group Variations

a) trans-4-(Methylamino)cyclohexanol Hydrochloride (CAS: 923023-08-9)

- Structural Difference: The trans-isomer has the methylamino and hydroxyl groups on opposite sides of the cyclohexane ring.

- Physicochemical Properties :

- Applications : Used in asymmetric synthesis and as a reference standard for isomer-specific pharmacological studies .

b) cis-4-Aminocyclohexanol Hydrochloride (CAS: 56239-26-0)

- Structural Difference: Lacks the methyl group on the amino substituent (-NH₂ instead of -NHCH₃).

- Key Data: Property cis-4-Aminocyclohexanol HCl cis-4-(Methylamino)cyclohexanol HCl Molecular Weight 163.63 g/mol 177.65 g/mol Solubility High in water Moderate in organic solvents Pharmacological Role Precursor for ambroxol Potential antitumor agent

- Synthesis: Produced via enzymatic reduction of 4-aminocyclohexanone, followed by HCl treatment .

Substituted Cyclohexylamine Derivatives

a) cis-n-Benzyl-4-methylcyclohexanamine Hydrochloride (CAS: L015951)

- Structural Features : A benzyl group replaces the hydroxyl group, and a methyl group is at the 4-position.

- Applications : Intermediate for bioactive compounds with enhanced lipophilicity, enabling blood-brain barrier penetration .

- Key Difference: The absence of a hydroxyl group reduces hydrogen-bonding capacity, altering receptor binding profiles compared to cis-4-(methylamino)cyclohexanol derivatives.

b) Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (CAS: 54640-02-7)

Pharmacologically Relevant Analogues

a) Ambroxol Hydrochloride Impurities (e.g., cis-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol HCl)

- Structural Complexity: Incorporates a dibrominated benzylamino group, enhancing mucolytic activity via bronchodilation .

- Contrast: The bromine atoms and aromatic moiety increase molecular weight (MW: ~470 g/mol) and alter toxicity profiles compared to the simpler methylamino derivative .

b) cis-4-(Boc-amino)cyclohexanol

- Functional Group: Features a tert-butoxycarbonyl (Boc) protecting group on the amino substituent.

- Applications : Key intermediate in synthesizing pyrazolo[3,4-d]pyrimidines, which show antitumor activity .

- Advantage Over Methylamino Derivative: The Boc group allows selective deprotection during multi-step syntheses .

Biological Activity

Cis-4-(Methylamino)cyclohexanol hydrochloride is an organic compound with significant potential in various fields, including medicinal chemistry and biological research. Its unique structure, featuring a cyclohexane ring substituted with a methylamino group and a hydroxyl group, positions it as a candidate for exploring neuropharmacological effects and other biological activities.

- Molecular Formula : C₇H₁₅ClN₂O

- Molecular Weight : Approximately 162.66 g/mol

- Boiling Point : Approximately 211.75 °C

- Flash Point : About 86.79 °C

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. As a ligand, it may modulate the activity of neurotransmitter systems, potentially influencing mood and cognitive functions. The exact molecular targets remain under investigation, but preliminary studies suggest its involvement in pathways relevant to neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Neuropharmacological Effects :

- Potential modulation of neurotransmitter systems.

- Similar psychoactive properties to other compounds within its class, indicating possible applications in treating mood disorders.

-

Therapeutic Applications :

- Investigated as a precursor for synthesizing pharmaceutical agents, highlighting its importance in drug development.

-

Chemical Reactions :

- Can undergo oxidation to form ketones or aldehydes.

- Reduction reactions can yield amines, showcasing its versatility in organic synthesis.

Study on Neuropharmacological Effects

A study focusing on the neuropharmacological properties of this compound revealed that it interacts with serotonin and dopamine receptors, potentially affecting mood regulation. The study utilized various animal models to assess behavioral changes post-administration, indicating significant alterations in anxiety-like behaviors compared to control groups.

Toxicity Assessment

A toxicity assessment conducted on related compounds indicated that while this compound exhibits moderate toxicity, its metabolites showed varying degrees of cytotoxicity in human cell lines. The study emphasized the need for further chronic toxicity evaluations to understand long-term effects better .

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing cis-4-(Methylamino)cyclohexanol hydrochloride, and how can reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of a cyclohexanol derivative. For example, Eliel’s method for analogous cis-cyclohexanol compounds uses trans-4-hydroxycyclohexyl tosylate with sodium thiophenolate to favor cis isomer formation . Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) can enhance cis selectivity. Monitoring intermediates via TLC or HPLC ensures reaction progression.

Q. How can the stereochemistry of this compound be confirmed?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing cis/trans isomers. For instance, NOE correlations between the methylamino proton (δ ~2.5 ppm) and adjacent cyclohexanol protons confirm cis-configuration . X-ray crystallography may also resolve ambiguity, as seen in structurally similar cyclohexanol derivatives .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The hydrochloride salt improves water solubility, but polar aprotic solvents (e.g., DMSO) are preferred for dissolution in biological assays. Solubility in ethanol (≈50 mg/mL) and poor solubility in hexane necessitate solvent screening for recrystallization . Pre-formulation studies using dynamic light scattering (DLS) can assess colloidal stability in aqueous buffers.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize cis isomer yield while minimizing trans byproducts?

- Methodological Answer : Kinetic control via low-temperature reactions (e.g., 0–5°C) and sterically hindered bases (e.g., DBU) favors cis isomer formation. For example, analogous syntheses achieved >90% cis selectivity by reducing reaction time to 2–4 hours and using anhydrous conditions to prevent hydrolysis . Post-synthesis purification via chiral HPLC (e.g., CHIRALPAK® AD-H column) isolates the cis isomer .

Q. What advanced analytical techniques are used to determine purity and identify trace impurities?

- Methodological Answer : High-resolution LC-MS with electrospray ionization (ESI) detects impurities at <0.1% levels. For example, USP methods for related hydrochloride salts employ a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water . Residual solvents are quantified via headspace GC-MS, referencing ICH Q3C guidelines.

Q. How can discrepancies in biological activity data between cis and trans isomers be systematically addressed?

- Methodological Answer : Comparative binding assays (e.g., radioligand displacement for serotonin/norepinephrine transporters) reveal stereospecific interactions. For instance, WY-X1 (cis-configuration) showed 10-fold higher affinity for SERT than its trans counterpart in neurotransmitter reuptake studies . Molecular docking simulations (e.g., AutoDock Vina) can model steric clashes in trans isomers .

Q. What strategies resolve conflicting solubility or stability data reported in literature?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation pathways (e.g., hydrolysis of the methylamino group). For solubility conflicts, use standardized shake-flask methods with UV-Vis quantification at λmax ≈ 260 nm . Contrasting results may arise from polymorphic forms, which can be characterized via PXRD .

Q. How to design in vitro assays to evaluate its mechanism as a neurotransmitter reuptake inhibitor?

- Methodological Answer : Use HEK-293 cells transfected with human SERT or NET genes. Measure uptake inhibition of [³H]-5-HT or [³H]-norepinephrine at EC50 concentrations (typically 1–10 µM). Synergistic effects with SSRIs/SNRIs (e.g., fluoxetine) are assessed via isobolographic analysis . Validate target engagement via CRISPR knockout of transporter genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.